1,1-Bis(phenethyloxy)ethane

Description

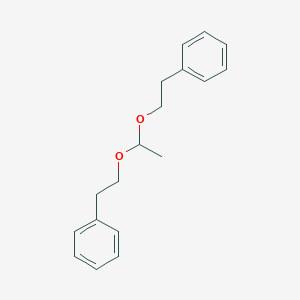

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(2-phenylethoxy)ethoxy]ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-16(19-14-12-17-8-4-2-5-9-17)20-15-13-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMMTNRBVCXMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OCCC1=CC=CC=C1)OCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051625 | |

| Record name | 1,1-Bis(phenethyloxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-71-4 | |

| Record name | 1,1′-[Ethylidenebis(oxy-2,1-ethanediyl)]bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(ethylidenebis(oxy-2,1-ethanediyl))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[ethylidenebis(oxy-2,1-ethanediyl)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Bis(phenethyloxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis(phenethyloxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 1,1 Bis Phenethyloxy Ethane

Classical and Acid-Catalyzed Acetalization Protocols

Acetalization is a reversible reaction where an aldehyde or ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst to form an acetal (B89532) and water. acs.orggoogle.com For the synthesis of 1,1-Bis(phenethyloxy)ethane, acetaldehyde (B116499) reacts with two equivalents of phenethyl alcohol. The equilibrium of the reaction is typically shifted toward the product side by removing the water formed during the reaction, often through azeotropic distillation or the use of a dehydrating agent. mdpi.comorganic-chemistry.org

Brønsted Acid-Mediated Pathways and Optimization (e.g., Hydrochloric Acid)

Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA), are traditional and effective catalysts for acetal formation. acs.orgmdpi.com The reaction mechanism begins with the protonation of the carbonyl oxygen of acetaldehyde by the acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of phenethyl alcohol. vedantu.com

This initial attack forms a protonated hemiacetal intermediate. A subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized carbocation (an oxocarbenium ion). This cation is then attacked by a second molecule of phenethyl alcohol. The final step involves deprotonation of the resulting oxonium ion, which regenerates the acid catalyst and yields the final product, this compound. vedantu.com Optimization of these protocols often involves controlling the catalyst concentration, temperature, and efficient removal of water to maximize the yield. acs.orggoogle.com

Table 1: Common Brønsted Acid Catalysts for Acetalization

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Hydrochloric Acid (HCl) | Anhydrous HCl gas or dilute aqueous solution. | Often corrosive and can be incompatible with acid-sensitive functional groups. acs.org |

| Sulfuric Acid (H₂SO₄) | Concentrated H₂SO₄ used in catalytic amounts. | Strong dehydrating agent but can cause side reactions. acs.org |

| p-Toluenesulfonic Acid (p-TSA) | Catalytic amounts, often with a Dean-Stark apparatus to remove water. | Solid, easy to handle, and widely used in organic synthesis. mdpi.com |

Lewis Acid Catalysis in Acetal Formation (e.g., Bismuth(III) Salts, Tin(IV) Porphyrins)

Lewis acids offer an alternative pathway for acetalization, often under milder conditions than strong Brønsted acids. The Lewis acid catalyst functions by coordinating to the carbonyl oxygen of the aldehyde, which, similar to protonation, activates the carbonyl group and enhances its electrophilicity for subsequent nucleophilic attack by the alcohol. organic-chemistry.orgnih.gov

Bismuth(III) Salts: Bismuth(III) compounds, such as bismuth(III) triflate (Bi(OTf)₃) and bismuth(III) bromide (BiBr₃), have emerged as highly effective, non-toxic, and environmentally friendly Lewis acid catalysts for organic synthesis. iwu.eduiwu.edu They are particularly attractive due to their low cost, stability, and tolerance to small amounts of water. iwu.eduresearchgate.net For the synthesis of this compound, a catalytic amount of a bismuth(III) salt would activate acetaldehyde, facilitating the sequential addition of two phenethyl alcohol molecules. researchgate.net Research on other acetal syntheses has shown that bismuth(III) triflate can catalyze the reaction efficiently at concentrations as low as 0.1 mol %. researchgate.net

Tin(IV) Porphyrins: Tin(IV) porphyrin complexes are robust Lewis acids where the central tin(IV) ion can coordinate with substrates. mdpi.com These complexes can catalyze a variety of organic transformations, including epoxide ring-opening and polymerizations. mdpi.comresearchgate.net In the context of acetal formation, the Sn(IV) center of the porphyrin complex would serve as the Lewis acidic site, activating the acetaldehyde. The bulky porphyrin ligand can also influence the steric environment around the active site, potentially offering selectivity in more complex syntheses. The synthesis of these catalysts typically involves the reaction of a free-base porphyrin with a tin(II) salt, which is subsequently oxidized to tin(IV). mdpi.com

Table 2: Comparison of Selected Lewis Acid Catalysts in Acetalization Reactions

| Catalyst | Key Features | Typical Reaction Conditions |

|---|---|---|

| Bismuth(III) Triflate (Bi(OTf)₃) | Low toxicity, inexpensive, stable, and effective in low catalytic amounts. iwu.eduresearchgate.net | 0.1-1 mol %, often at room temperature. researchgate.net |

| Zirconium(IV) Chloride (ZrCl₄) | Highly efficient and chemoselective catalyst. organic-chemistry.org | Mild reaction conditions. organic-chemistry.org |

| Cerium(III) Triflate (Ce(OTf)₃) | Effective for acetalization of ketones with secondary alcohols. organic-chemistry.org | Catalytic amounts in the presence of an orthoformate. organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to acetal synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and utilize reusable catalysts.

Development of Solvent-Free Acetalization Conditions

Conducting reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry. This approach minimizes the use of volatile organic compounds (VOCs), reduces waste, simplifies purification procedures, and can often lead to shorter reaction times and higher yields. researchgate.netrsc.org For the synthesis of this compound, a solvent-free approach would involve mixing acetaldehyde, an excess of phenethyl alcohol (which can also act as the solvent), and a catalyst. organic-chemistry.org Several catalytic systems, including bismuth(III) salts and perchloric acid adsorbed on silica gel, have proven effective for acetalization under solvent-free conditions. organic-chemistry.orgorganic-chemistry.orgiwu.edu

Design and Application of Heterogeneous Catalytic Systems for Acetal Synthesis

Aluminosilicates: Materials like K10 clay and Siral 70 (a silica-alumina hydrate) have been used as effective heterogeneous catalysts for acetal synthesis, demonstrating good performance and reusability over multiple cycles. acs.org

Polymer-supported Catalysts: Acidic functional groups can be anchored to a solid polymer support. For example, phosphomolybdic acid supported on cellulose (PMA-Cellulose) has been used as a reusable solid acid catalyst for related syntheses under solvent-free conditions. rsc.org

Table 3: Reusability of Heterogeneous Catalysts in Acetal-Related Syntheses

| Catalyst | Reaction | Reuse Cycle | Performance | Reference |

|---|---|---|---|---|

| Siral 70 | Polyaddition of diols and divinyl ethers | 5 cycles | Modest increase in reaction time; decreased side products. | acs.org |

| K10 | Polyaddition of diols and divinyl ethers | 3 cycles | Significant increase in reaction time after the third use. | acs.org |

Photo-Organocatalytic Approaches to Acetalization

A modern and green approach to acetalization involves the use of photo-organocatalysis. This method utilizes visible light and a metal-free organic photocatalyst, such as Eosin Y or thioxanthenone, to mediate the reaction under neutral and mild conditions. organic-chemistry.orgrsc.org The proposed mechanism involves the photocatalyst absorbing light and reaching an excited state. It can then promote the formation of a proton and a stabilized radical anion from the alcohol. The generated proton then catalyzes the acetalization reaction in a manner similar to a conventional Brønsted acid, but without the need to add a strong, corrosive acid to the bulk mixture. This technique is highly attractive as it avoids harsh reagents and proceeds at ambient temperature, offering high yields for a broad range of aldehydes, including those with acid-sensitive groups. organic-chemistry.orgrsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Bismuth(III) bromide |

| Bismuth(III) triflate |

| Eosin Y |

| Ethanol |

| Hydrochloric acid |

| p-Toluenesulfonic acid |

| Phenethyl alcohol |

| Phosphomolybdic acid |

| Sulfuric acid |

| Thioxanthenone |

Atom Economy and Sustainable Reagent Selection in Phenethyl Acetal Synthesis

The principles of green chemistry, particularly atom economy, are increasingly pivotal in the design of synthetic routes. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. uniroma1.it In the context of this compound synthesis, the ideal reaction would involve the direct addition of two molecules of phenethyl alcohol to one molecule of acetaldehyde with no byproducts.

The classical acid-catalyzed acetalization reaction, while effective, traditionally generates water as a stoichiometric byproduct, which lowers the atom economy. The reaction can be represented as follows:

CH₃CHO + 2 HOCH₂CH₂C₆H₅ ⇌ CH₃CH(OCH₂CH₂C₆H₅)₂ + H₂O

To enhance the sustainability of this process, several strategies can be employed:

Catalyst Selection: The use of solid acid catalysts, such as zeolites or ion-exchange resins, offers significant advantages over traditional homogeneous acid catalysts like sulfuric acid. ymerdigital.com Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and simplifying purification processes. ymerdigital.com The development of novel catalysts, such as bimetallic oxide clusters, is also a promising avenue for greener chemical synthesis. labmanager.com

Solvent Choice: The selection of environmentally benign solvents is crucial. While the reaction can be run neat, if a solvent is required, green alternatives to traditional volatile organic compounds are preferred. Supercritical fluids, ionic liquids, or water are considered greener solvent options.

Byproduct Management: The removal of water is essential to drive the equilibrium towards the formation of the acetal. libretexts.org Techniques such as azeotropic distillation using a Dean-Stark trap or the use of molecular sieves can be employed. While effective, these methods add to the energy consumption and complexity of the process.

The following table provides a comparative overview of different catalytic systems for acetal synthesis, highlighting their environmental impact.

| Catalyst Type | Advantages | Disadvantages | Sustainability Profile |

| Homogeneous Acid (e.g., H₂SO₄) | High catalytic activity | Difficult to separate, corrosive, generates waste | Low |

| Heterogeneous Acid (e.g., Zeolites) | Easily separable, reusable, less corrosive | May have lower activity than homogeneous catalysts | High |

| Green Catalysts (e.g., Solid superacids) | High activity, recyclable, environmentally benign | Can be expensive and require specific synthesis | Very High |

Chemoselective and Stereoselective Control in Acetal Formation

Chemoselectivity in acetal formation becomes critical when the substrate contains other functional groups that could potentially react under the acidic conditions. For instance, if the aldehyde or alcohol contains an acid-sensitive group, the reaction conditions must be carefully controlled to favor acetalization. The use of milder acid catalysts and lower reaction temperatures can enhance chemoselectivity.

Stereoselectivity in the formation of this compound is not a factor as the acetal carbon is not a stereocenter. However, in cases where a chiral aldehyde or alcohol is used, the formation of diastereomeric acetals is possible. The control of stereoselectivity in such reactions is a significant area of research in organic synthesis. nih.gov The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the products.

While specific studies on the chemoselective and stereoselective control in the synthesis of this compound are not extensively documented, general principles from related reactions can be applied. For example, in the synthesis of unsymmetrical dithioacetals, kinetic control has been shown to favor the formation of the mixed product over the symmetrical ones. nih.gov This suggests that by carefully controlling the reaction time and temperature, a degree of selectivity can be achieved.

Elucidation of Reaction Mechanisms for this compound Formation

The formation of this compound proceeds through a well-established acid-catalyzed mechanism. libretexts.orgyoutube.comyoutube.com The reaction can be broken down into the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of acetaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic Attack by Phenethyl Alcohol: A molecule of phenethyl alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to another molecule of phenethyl alcohol or the solvent, leading to the formation of a hemiacetal.

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

Elimination of Water: The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. youtube.com

Second Nucleophilic Attack: A second molecule of phenethyl alcohol attacks the carbocation.

Deprotonation: The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

The reaction is typically under thermodynamic control, especially at higher temperatures where the reversible steps can reach equilibrium. wikipedia.orgmasterorganicchemistry.comyoutube.com This means that the product distribution is determined by the relative stability of the products. At lower temperatures, the reaction may be under kinetic control, where the product that is formed faster is the major product. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org

The following table summarizes the key intermediates and transition states in the formation of this compound.

| Step | Reactants | Intermediate/Transition State | Product |

| 1 | Acetaldehyde, H⁺ | Protonated Acetaldehyde | - |

| 2 | Protonated Acetaldehyde, Phenethyl Alcohol | Tetrahedral Intermediate | - |

| 3 | Tetrahedral Intermediate | - | Hemiacetal |

| 4 | Hemiacetal, H⁺ | Protonated Hemiacetal | - |

| 5 | Protonated Hemiacetal | Oxocarbenium Ion | Water |

| 6 | Oxocarbenium Ion, Phenethyl Alcohol | Protonated Acetal | - |

| 7 | Protonated Acetal | - | This compound, H⁺ |

Advanced Reactivity and Transformation Chemistry of 1,1 Bis Phenethyloxy Ethane

Investigation of Hydrolytic Stability and Cleavage Dynamics

Acetals like 1,1-bis(phenethyloxy)ethane are known to be stable under basic and neutral conditions. However, they readily undergo hydrolysis to their corresponding aldehyde or ketone and alcohols in the presence of an acid catalyst. The hydrolysis of acetals is a reversible reaction, and to drive the equilibrium towards the products, a large excess of water is often used.

The acid-catalyzed hydrolysis mechanism involves several key steps:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the acetal (B89532) by an acid catalyst. This converts the alkoxy group into a good leaving group (an alcohol).

Formation of an Oxonium Ion: The other oxygen atom's lone pair of electrons assists in the departure of the protonated alkoxy group, forming a resonance-stabilized oxonium ion. This step is generally considered the rate-determining step of the reaction.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: A subsequent deprotonation step leads to the formation of a hemiacetal.

Repeat of Protonation and Elimination: The hydroxyl group of the hemiacetal is then protonated, converting it into a good leaving group (water). The lone pair on the remaining alkoxy group facilitates the elimination of water, reforming a protonated carbonyl group.

Final Deprotonation: Finally, deprotonation of the protonated carbonyl yields the final aldehyde or ketone and regenerates the acid catalyst.

The rate of hydrolysis is significantly influenced by the pH of the solution, with acidic conditions greatly accelerating the cleavage of the acetal linkage. The stability and reactivity of the acetal are also affected by the structure of the R groups attached to the acetal carbon.

Table 1: Factors Influencing Acetal Hydrolysis

| Factor | Effect on Hydrolysis Rate | Reference |

| pH | Significantly faster under acidic conditions. | |

| Water Concentration | High concentrations favor hydrolysis. | |

| Structure of R groups | Electronic and steric effects of substituents can influence the stability of the carbocation intermediate. | |

| Temperature | Increased temperature generally increases the reaction rate. |

Exploration of Transacetalization Reactions

Transacetalization is a process where one acetal is converted into another by reacting with an alcohol or a diol in the presence of an acid catalyst. This reaction is an equilibrium process and can be driven to completion by using an excess of the reacting alcohol or by removing one of the products.

The mechanism of transacetalization is similar to that of acetal hydrolysis. It involves the acid-catalyzed cleavage of one of the alkoxy groups to form a carbocation intermediate, which is then trapped by the new alcohol.

Transacetalization is a useful synthetic strategy for several reasons:

It allows for the synthesis of new acetals that may be difficult to prepare directly.

It can be used to change the protecting group on a carbonyl compound.

The use of a diol can be entropically favorable as it involves the reaction of two molecules to produce two molecules, one of which is often a small, volatile alcohol that can be removed.

Zirconium tetrachloride (ZrCl4) has been shown to be an efficient and chemoselective catalyst for both acetalization and in situ transacetalization of carbonyl compounds under mild conditions.

Characterization of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is primarily centered around the acetal functional group.

Electrophilic Reactivity: The carbon atom of the acetal group is not significantly electrophilic under neutral or basic conditions, making acetals generally unreactive towards nucleophiles. However, under acidic conditions, protonation of one of the oxygen atoms makes the acetal carbon susceptible to nucleophilic attack. This is the basis for both hydrolysis and transacetalization reactions.

Ketene silyl acetals, which are structurally related to the enol form of esters, exhibit significant nucleophilic reactivity. Their reactions with cationic electrophiles can proceed through either electron transfer or nucleophilic pathways, with steric hindrance playing a key role in determining the reaction outcome.

Strategic Utilization as a Protecting Group in Multistep Organic Synthesis

One of the most important applications of acetals in organic synthesis is their use as protecting groups for aldehydes and ketones. The key features that make acetals excellent protecting groups are:

Ease of Formation and Removal: They are readily formed from the corresponding carbonyl compound and an alcohol in the presence of an acid catalyst and can be easily removed by acid-catalyzed hydrolysis.

Stability: Acetals are stable to a wide range of reaction conditions under which carbonyl groups would react. They are particularly stable in basic and neutral media and are unreactive towards nucleophiles, organometallic reagents (like Grignard reagents), hydrides, and oxidizing agents.

This stability allows for selective reactions to be carried out on other functional groups within a molecule without affecting the protected carbonyl group. For instance, an ester can be selectively reduced in the presence of a ketone if the ketone is first protected as an acetal. After the desired transformation is complete, the acetal can be deprotected to regenerate the original carbonyl group. The use of a diol, such as ethylene glycol, to form a cyclic acetal is common as it is entropically favored.

Derivatization Strategies and Synthesis of Novel Analogues

The synthesis of related phenethyl acetals can be achieved through various methods. For example, phenylacetaldehyde can be reacted with different alcohols in the presence of an acid catalyst to form a variety of acetals. Research has described the synthesis of phenylacetaldehyde dimethyl acetal, phenylacetaldehyde glycol acetal, and phenylacetaldehyde 1,2-propanediol acetal.

Furthermore, phenethyl acetate, an important fragrance compound, can be synthesized enzymatically from phenethyl alcohol and various acyl donors. It can also be produced through chemical methods involving the reaction of benzyl chloride with ethyl acetoacetate followed by reaction with a peroxy acid. These synthetic routes to related phenethyl compounds highlight the versatility of phenethyl alcohol as a precursor.

The synthesis of unsymmetrical acetals, where the two alkoxy groups are different, presents a synthetic challenge due to the potential for the formation of a mixture of symmetrical and unsymmetrical products. However, several strategies have been developed to achieve this.

One approach involves a two-step process where a symmetrical acetal is first formed and then one of the alkoxy groups is selectively replaced. For example, symmetrical O,O-acetals can be treated with TESOTf and 2,4,6-collidine to form weakly electrophilic intermediates. Subsequent addition of a different alcohol can then yield the unsymmetrical acetal.

Another method is phase-transfer catalysis (PTC), which has been successfully used to synthesize unsymmetrical formaldehyde acetals from a mixture of two different alcohols and dibromomethane. This method can provide high yields of the desired unsymmetrical product by carefully controlling the reaction conditions.

Visible-light-induced sequential reactions have also been developed for the synthesis of unsymmetrical dithioacetals, which are sulfur analogs of acetals. This method involves S–H insertion and acetal exchange between acylsilanes and two different thiols.

Integration into Polymeric Structures via Acetal-Containing Monomers

The incorporation of acetal linkages into polymer backbones is a significant area of research, offering pathways to materials with tunable properties such as degradability, reprocessability, and responsiveness to specific stimuli. researchgate.netrsc.org While direct polymerization of this compound is not extensively documented, the principles of polymer chemistry allow for its integration into polymeric structures through the design of suitable acetal-containing monomers. This section explores the methodologies and research findings related to the use of such monomers in polymer synthesis.

The general strategy involves the synthesis of monomers that contain both a polymerizable functional group and an acetal moiety. These monomers can then be subjected to various polymerization techniques to yield polymers with acetal units either in the main chain or as pendant groups. researchgate.net The presence of the acetal group, such as the one found in this compound, can impart unique characteristics to the resulting polymer. For instance, the inherent sensitivity of acetals to acidic conditions can be harnessed to create polymers that degrade under specific pH conditions. nih.gov

Conventional polymerization techniques, including solution, emulsion, suspension, and bulk polymerization, can be employed for monomers containing acetal groups. google.com The choice of method depends on the specific monomer structure and the desired polymer properties. For example, emulsion polymerization is a common technique for producing aqueous dispersions of polymers from ethylenically unsaturated monomers containing acetal groups. google.com

A variety of acetal-containing monomers can be prepared and subsequently polymerized. These monomers can be designed to have different functionalities, allowing for the synthesis of a wide range of polymers with tailored properties. For example, bis-allyl acetal-containing monomers have been synthesized and used in photopolymerizable thiol-ene resins. usm.edu By altering the substituents on the acetal monomer, the degradation rate of the resulting polymer network can be controlled. usm.edu

Recent advancements in polymerization techniques have further expanded the possibilities for creating well-defined polymers from acetal-containing monomers. For instance, cascade enyne metathesis polymerization has been utilized to synthesize degradable polyacetals in a controlled and living manner. nih.gov This method allows for the preparation of block copolymers and polymers with tunable hydrolysis rates. nih.gov

The following table summarizes representative examples of acetal-containing monomers and their polymerization behavior, illustrating the versatility of this approach.

| Monomer Structure | Polymerization Method | Resulting Polymer Properties | Research Focus |

| Acetal-containing enyne monomers | Cascade Enyne Metathesis Polymerization | Well-defined polyacetals, pH-dependent degradation, tunable hydrolysis rate | Development of responsive and degradable materials nih.gov |

| Bis-allyl acetal-containing monomers | Thiol-ene photopolymerization | Crosslinked polymer networks with tailored photodegradation rates | Creation of degradable thermosets with controllable shelf-life usm.edu |

| Ethylenically unsaturated monomers with acetal groups | Emulsion Polymerization | Aqueous emulsions of polymers useful as binders | Industrial applications such as coatings and adhesives google.com |

| Acetal-based functional epoxide monomers | Anionic Ring-Opening Polymerization (AROP) | Functionalized polyethers, pH-responsive materials | Biomedical applications and protecting group chemistry nih.gov |

Detailed research into the polymerization of a tolyl benzyl acetal-containing enyne monomer (M1Tol) using a Grubbs third-generation catalyst (G3) has provided specific insights into the reaction kinetics and resulting polymer characteristics. The polymerization of M1Tol was observed to reach full conversion within 15 minutes at room temperature. nih.gov The resulting polymer (P1Tol) exhibited a number average molecular weight (Mn) of 26.1 kDa and a low dispersity (Đ) of 1.18, indicating a controlled polymerization process. nih.gov

Further studies have demonstrated the living nature of this polymerization, allowing for the synthesis of block copolymers. nih.gov The rate of degradation of these polyacetals can be tuned through post-polymerization modification, highlighting the potential for creating "smart" materials that respond to specific environmental triggers. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H, ¹³C, 2D NMR Techniques)

While a complete, publicly available, assigned high-resolution ¹H and ¹³C NMR spectrum for 1,1-Bis(phenethyloxy)ethane is not readily found in scientific literature, the expected chemical shifts and coupling constants can be predicted based on the known spectra of analogous structures and the fundamental principles of NMR spectroscopy. The presence of symmetry in the molecule simplifies the expected spectral pattern.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments within the molecule. The aromatic protons of the two phenyl groups would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene protons of the phenethyl groups (-CH₂-Ph and -O-CH₂-) would give rise to characteristic triplets. The protons of the ethylidene bridge (-CH(CH₃)-) would present as a quartet for the methine proton and a doublet for the methyl protons, with their coupling constant revealing their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation, with distinct signals for each unique carbon atom. A ¹³C NMR spectrum is available on PubChem, though without explicit peak assignments. nih.gov The aromatic carbons would resonate in the downfield region (typically δ 125-140 ppm). The carbons of the phenethyl groups and the ethylidene bridge would appear in the aliphatic region of the spectrum. The carbon atom of the acetal (B89532) group (-CH(O-)₂) is expected to have a characteristic chemical shift in the range of δ 95-105 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C₆H₅- | 7.20 - 7.40 (m) | 125.0 - 140.0 |

| -CH₂-Ph | ~2.90 (t) | ~39.0 |

| -O-CH₂- | ~3.70 (t) | ~65.0 |

| -O-CH(CH₃)-O- | ~4.80 (q) | ~100.0 |

| -CH(CH₃)- | ~1.30 (d) | ~20.0 |

Note: These are predicted values based on analogous structures and may vary from experimental data.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insights into its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₈H₂₂O₂ and a molecular weight of approximately 270.37 g/mol . nih.gov

GC-MS analysis data is available from the NIST Mass Spectrometry Data Center, which indicates a top peak at m/z 105. nih.gov This prominent fragment ion likely corresponds to the phenethyl cation ([C₈H₉]⁺), formed by the cleavage of the ether linkage. Another significant peak is observed at m/z 104, which could be due to the loss of a hydrogen atom from the phenethyl cation, forming a styryl cation. The fragmentation pattern is characteristic of molecules containing phenethyl ether moieties. The molecular ion peak (M⁺) at m/z 270 would also be expected, although its intensity may be low depending on the ionization method used.

Interactive Data Table: Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Formula |

| 270 | Molecular Ion | [C₁₈H₂₂O₂]⁺ |

| 165 | [M - C₈H₉O]⁺ | [C₁₀H₁₃O]⁺ |

| 105 | Phenethyl cation | [C₈H₉]⁺ |

| 104 | Styryl cation | [C₈H₈]⁺ |

| 91 | Tropylium cation | [C₇H₇]⁺ |

Note: The fragmentation pathway is proposed based on typical mass spectral behavior of similar compounds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Verification

The FTIR spectrum of this compound provides confirmation of the functional groups present in the molecule. An FTIR spectrum, obtained from a neat sample using a capillary cell, is available. nih.gov The spectrum is expected to show characteristic absorption bands for the C-O ether linkages, aromatic C-H bonds, and aliphatic C-H bonds.

The most prominent feature would be the strong C-O stretching vibrations of the acetal and ether groups, which typically appear in the region of 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and phenethyl groups would be observed just below 3000 cm⁻¹. The presence of the benzene rings would also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The absence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, and the lack of a strong absorption around 1700 cm⁻¹ would indicate the absence of a carbonyl (C=O) group.

Interactive Data Table: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1050 - 1250 | C-O Stretch | Ether/Acetal |

Application of X-ray Crystallography for Solid-State Structural Analysis

To date, there are no publicly available reports of the single-crystal X-ray diffraction analysis of this compound. Therefore, precise experimental data on its solid-state conformation, including bond lengths, bond angles, and crystal packing, remains undetermined. X-ray crystallography would provide the most definitive three-dimensional structural information, and such a study would be a valuable contribution to the chemical literature.

Computational Chemistry and Theoretical Studies of 1,1 Bis Phenethyloxy Ethane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure and properties of molecules by calculating the electron density. jmchemsci.com For 1,1-Bis(phenethyloxy)ethane, DFT calculations would be employed to determine its ground-state geometry, analyze the nature of its chemical bonds, and explore its electronic properties.

Detailed research findings from a hypothetical DFT study would include:

Optimized Molecular Geometry: Calculations would predict the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric profile.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Bonding Analysis: The distribution of electron density would reveal the nature of the covalent bonds within the molecule, including the polarity of the C-O ether linkages and the aromatic C-C bonds in the phenethyl groups.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ether groups are expected to be the most electron-rich sites.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -848.7 Hartree | Indicates the thermodynamic stability of the molecule. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1.9 Debye | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and intermolecular interactions in various environments (e.g., in a solvent or in the liquid state).

For this compound, MD simulations can elucidate:

Conformational Landscape: The molecule possesses significant flexibility due to rotation around several single bonds, particularly the central O-C-C-O backbone and the ethyl linkages. Simulations can map the potential energy surface to identify low-energy, stable conformers (e.g., staggered conformations) and the energy barriers between them. shivajicollege.ac.inlibretexts.orglibretexts.org The relative populations of different conformers at a given temperature can be predicted.

Intermolecular Interactions: In a simulated condensed phase (liquid or solution), MD can reveal how molecules of this compound interact with each other and with solvent molecules. nih.gov These non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, govern the bulk properties of the substance, including its solubility, boiling point, and viscosity. The simulations would particularly highlight interactions involving the aromatic rings and the polar ether groups.

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| O-C-C-O (central acetal) | Rotation around the bond connecting the two oxygen-bearing carbons. | Preference for staggered (anti/gauche) conformations over eclipsed. youtube.com |

| C-O-C-C (ether linkage) | Rotation around the ether C-O bonds. | Influences the overall shape and orientation of the phenethyl groups. |

| O-C-C-Aryl (phenethyl side chain) | Rotation of the phenyl group relative to the ethyl chain. | Relatively free rotation, contributing to overall molecular flexibility. |

Theoretical Prediction and Validation of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states and calculate activation energies, providing a detailed understanding of reaction kinetics and pathways. wikipedia.orglibretexts.org

The synthesis of this compound typically proceeds via the acid-catalyzed reaction of acetaldehyde (B116499) with two equivalents of phenethyl alcohol. Theoretical studies can validate this proposed mechanism:

Mechanism Elucidation: Computational methods can model each step of the reaction: protonation of the acetaldehyde carbonyl group, nucleophilic attack by the first phenethyl alcohol molecule to form a hemiacetal, protonation of the hemiacetal hydroxyl group, loss of water to form a carbocation, and finally, attack by the second phenethyl alcohol molecule.

Transition State Characterization: For each elementary step, the geometry of the high-energy transition state can be located and characterized. researchgate.net Frequency calculations are used to confirm that the identified structure is a true transition state, possessing exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), can be calculated. wikipedia.org This value is directly related to the reaction rate via the Eyring equation. By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be determined.

| Reaction Step | Hypothetical ΔG‡ (kcal/mol) | Description |

|---|---|---|

| 1. Hemiacetal Formation | 15.2 | Nucleophilic attack of phenethyl alcohol on protonated acetaldehyde. |

| 2. Water Elimination | 12.5 | Formation of the oxocarbenium ion intermediate (rate-determining step). |

| 3. Acetal (B89532) Formation | 8.7 | Attack of the second phenethyl alcohol molecule on the intermediate. |

Quantitative Structure-Reactivity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govpensoft.net While no specific QSAR studies on this compound itself have been reported, this methodology could be applied to a library of its derivatives to predict their properties. For instance, since the parent compound serves as a building block for drug delivery systems, a QSAR model could be developed to predict the membrane permeability of various derivatives.

A hypothetical QSAR investigation would involve:

Synthesizing a Library: A series of analogs of this compound would be created, featuring different substituents on the phenyl rings.

Measuring Activity: A specific property, such as reactivity in a certain reaction or a relevant biological activity, would be experimentally measured for all compounds in the series.

Calculating Descriptors: A wide range of molecular descriptors (physicochemical properties) would be calculated for each analog.

Building the Model: Statistical methods would be used to build a mathematical equation that relates the descriptors to the measured activity.

This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of molecules with enhanced properties.

| Descriptor Class | Example Descriptor | Relevance |

|---|---|---|

| Electronic | Hammett constant (σ) | Describes the electron-donating/withdrawing nature of substituents. |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. |

| Hydrophobicity | LogP | Measures the compound's lipophilicity, important for membrane permeability. |

| Topological | Wiener Index | Describes molecular branching and size. |

In Silico Design and Optimization of Synthetic Strategies

Computational tools can significantly accelerate the development and optimization of synthetic routes, a field known as in silico (computer-aided) synthesis design. nih.govresearchgate.net For a molecule like this compound, whose synthesis is based on a classic acetalization reaction, computational methods can be used to refine and optimize the process rather than discover a completely novel pathway.

Key applications include:

Catalyst Screening: The standard synthesis uses an acid catalyst. Computational chemistry can be used to screen a variety of potential acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, acidic resins). By modeling the reaction mechanism with different catalysts, their relative efficiencies can be predicted by comparing the calculated activation barriers for the rate-determining step. This allows for the selection of the most promising catalyst before extensive lab work.

Solvent Effects: The choice of solvent can significantly impact reaction rates and equilibria. Using continuum solvent models (like PCM) in quantum calculations, the stability of reactants, intermediates, and transition states can be evaluated in different solvents. nih.gov This helps in selecting a solvent that preferentially stabilizes the transition state, thereby accelerating the reaction, and is effective for azeotropic removal of the water byproduct.

Byproduct Formation: Theoretical calculations can explore potential side reactions, such as the self-condensation of acetaldehyde or the formation of ethers from phenethyl alcohol, by calculating the activation energies for these competing pathways. This knowledge can help in adjusting reaction conditions (e.g., temperature, stoichiometry) to minimize the formation of unwanted byproducts.

| Acid Catalyst | Calculated ΔG‡ (kcal/mol) for Rate-Determining Step | Predicted Relative Efficiency |

|---|---|---|

| HCl | 13.1 | High |

| H₂SO₄ | 12.5 | Very High |

| p-Toluenesulfonic acid | 12.8 | Very High |

| Acetic Acid | 18.4 | Low |

Applications in Chemical Synthesis and Advanced Materials Science

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

The core chemical feature of 1,1-Bis(phenethyloxy)ethane is its acetal (B89532) functional group. Acetals are widely employed in organic synthesis as protecting groups for aldehydes and ketones. chemistrysteps.comtotal-synthesis.com The primary advantage of an acetal is its stability under neutral to strongly basic or nucleophilic conditions, environments where the original carbonyl group would otherwise react. quimicaorganica.orglibretexts.org However, the acetal linkage can be easily and selectively cleaved under acidic conditions to regenerate the original carbonyl. quimicaorganica.orgyoutube.com

This reversible protection strategy makes compounds like this compound valuable intermediates. In a multi-step synthesis, a carbonyl functional group within a complex molecule can be converted to an acetal. This allows for chemical transformations to be performed on other parts of the molecule using strong bases or nucleophilic reagents, such as Grignard reagents or lithium aluminum hydride, without affecting the protected carbonyl. chemistrysteps.comtotal-synthesis.com Once the desired reactions are complete, the acetal is hydrolyzed with aqueous acid, restoring the aldehyde or ketone. youtube.com This utility establishes this compound as a key intermediate for introducing a protected acetaldehyde (B116499) moiety or for leveraging the stability of the acetal group during the synthesis of complex specialty chemicals.

Contribution to Fragrance Chemistry and Related Industrial Formulations

This compound is recognized as a fragrance ingredient by the International Fragrance Association (IFRA). nih.gov Its inclusion on the IFRA Transparency List underscores its use in commercial fragrance formulations. nih.gov The molecular structure, featuring two phenethyl groups, is indicative of its olfactory profile. The phenethyl alcohol moiety itself is known for its mild, pleasant floral scent, reminiscent of rose and hyacinth. The acetal structure of this compound likely modulates this character, contributing to a complex and stable scent profile suitable for various consumer products.

Development as a Precursor in Polymer Science and Advanced Materials Engineering (e.g., Recyclable Polyurethanes)

A significant challenge in polymer science is the development of materials that are both durable and recyclable. Traditional thermoset polymers, such as polyurethanes (PUs), are notoriously difficult to recycle due to their permanently cross-linked chemical structures. researchgate.net A modern approach to address this challenge is the integration of cleavable linkages into the polymer backbone, which allows for controlled depolymerization and monomer recovery. rsc.orgacs.org

Acetal functionalities are prime candidates for these cleavable linkages due to their stability under neutral/basic conditions and their selective hydrolysis in acidic environments. researchgate.netrsc.org Research has demonstrated that incorporating acetal-containing polyols into PU synthesis results in materials that can be chemically recycled in a closed loop. researchgate.netrsc.orgacs.org Under mild acidic conditions, the acetal bonds within the PU matrix are broken, allowing the material to be deconstructed back into its original components, such as diols and aldehydes, which can then be purified and re-used. rsc.org

This compound serves as a structural model for the type of acetal-containing molecules that can be used as precursors in this field. It is formed from an aldehyde (acetaldehyde) and an alcohol (phenethyl alcohol), the same fundamental components used to create acetal-containing polyols for recyclable PUs. researchgate.net Its structure exemplifies how simple building blocks can be used to create the dynamic covalent bonds necessary for advanced, sustainable polymer engineering.

Utility in the Production of Fine Chemicals and Pharmaceutical Intermediates

Beyond its role as a general protecting group, this compound holds potential as a strategic intermediate in the synthesis of fine chemicals and pharmaceuticals. This utility stems from its capacity to introduce the phenethyl moiety into a target molecule. The phenethyl group is a significant structural component in a variety of pharmacologically active compounds.

For instance, the N-phenethyl group is a critical feature in potent opioid analgesics, including fentanyl and N-phenethylnormorphine. wikipedia.orgnih.gov In these molecules, the phenethyl group is understood to form additional binding interactions within the μ-opioid receptor, which contributes significantly to their high potency. wikipedia.org The synthesis of such complex pharmaceutical agents requires precisely controlled methods for introducing specific functional groups. Intermediates that can deliver the phenethyl group are therefore valuable in medicinal chemistry. While serving as a protecting group, this compound also functions as a carrier of two phenethyl alcohol equivalents, which can be released or transferred in subsequent synthetic steps.

Environmental Considerations and Sustainable Chemical Practices in Acetal Production

Reinforcement of Green Chemistry Principles in Industrial Acetal (B89532) Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances asm.orgtandfonline.com. The application of its twelve principles is fundamental to developing more environmentally benign methods for industrial acetal synthesis.

Key principles of green chemistry and their application in acetal production include:

Prevention : It is more effective to prevent waste than to treat or clean it up after it has been created asm.orgtandfonline.com. In acetal synthesis, this involves optimizing reaction conditions to maximize yield and minimize byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Acetalization reactions, where an aldehyde or ketone reacts with two equivalents of an alcohol, can be highly atom-economical as the only theoretical byproduct is water wikipedia.orgbyjus.com.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment asm.orgtandfonline.com. This principle encourages the use of safer solvents and catalysts in acetal production.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible tandfonline.com. Research into solvent-free reaction conditions or the use of greener solvents (e.g., ionic liquids, supercritical fluids) is an active area of interest for acetal synthesis.

Design for Energy Efficiency : Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible tandfonline.com. Developing catalysts that are highly active under mild conditions can significantly reduce the energy consumption of acetal production.

Use of Renewable Feedstocks : A raw material should be renewable rather than depleting whenever technically and economically practicable tandfonline.com. For acetal synthesis, this could involve sourcing aldehydes and alcohols from biorefineries.

Catalysis : Catalytic reagents are superior to stoichiometric reagents asm.org. The use of solid acid catalysts, which can be easily recovered and reused, is a greener alternative to homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, which are corrosive and difficult to separate from the reaction mixture.

Table 1: Application of Green Chemistry Principles to Acetal Synthesis

| Green Chemistry Principle | Application in Acetal Synthesis |

|---|---|

| Prevention | Optimizing reactions to achieve high yields and selectivity, thus minimizing waste generation. |

| Atom Economy | Designing syntheses where the majority of reactant atoms are incorporated into the final acetal product. |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or conducting reactions under solvent-free conditions. |

| Energy Efficiency | Utilizing highly active catalysts to enable reactions at lower temperatures and pressures, reducing energy consumption. |

| Renewable Feedstocks | Sourcing starting materials (aldehydes, alcohols) from biomass and other renewable sources. |

| Catalysis | Employing reusable solid acid catalysts to replace corrosive and difficult-to-separate homogeneous catalysts. |

Investigation of Biodegradation Pathways for Related Acetal Compounds in Environmental Compartments

While specific biodegradation data for 1,1-Bis(phenethyloxy)ethane is not extensively documented, insights can be drawn from studies on related acetals and ether compounds. Generally, acetals are expected to undergo hydrolysis in acidic environments, breaking down into their constituent aldehyde and alcohols inchem.org. In this case, this compound would hydrolyze to acetaldehyde (B116499) and phenethyl alcohol.

The environmental fate of these hydrolysis products is better understood:

Acetaldehyde : This compound is readily biodegradable in soil, sewage, and natural waters dcceew.gov.au. Microorganisms in various environmental compartments can break down acetaldehyde epa.gov. In the atmosphere, it degrades within hours through photochemical oxidation dcceew.gov.au. Numerous bacterial strains, including those from the genera Pseudomonas, Arcobacter, Halobacillus, Rhodococcus, and Bacillus, have been identified as capable of degrading acetaldehyde essex.ac.uk. The typical aerobic degradation pathway involves the oxidation of acetaldehyde to acetate, which is then converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle essex.ac.uk.

Phenethyl Alcohol : As a common fragrance ingredient and a naturally occurring compound in many plants, phenethyl alcohol is also subject to microbial degradation.

The ether linkage in acetals and other ether compounds is generally considered recalcitrant due to its high dissociation energy nih.gov. However, various microorganisms have been shown to cleave ether bonds. For instance, strains of Rhodococcus have been found to degrade a range of ethers, including alkyl and aralkyl ethers nih.gov. The initial step in the microbial degradation of many ethers involves the oxidation of the carbon atom adjacent to the ether oxygen (the Cα position) nih.gov. The presence of an unsubstituted Cα-methylene moiety in the substrate is often a prerequisite for the induction of ether-degrading enzymes in these organisms nih.gov.

Given that this compound possesses such Cα-methylene groups, it is plausible that similar microbial degradation pathways, initiated by enzymatic cleavage of the ether bonds, could contribute to its environmental breakdown, in addition to abiotic hydrolysis.

Strategies for Waste Minimization and Maximizing Atom Economy in Synthetic Routes

The primary strategy for waste minimization in chemical synthesis is to adhere to the principles of green chemistry, particularly atom economy. Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product khanacademy.org.

The formula for calculating atom economy is: Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100%

For the synthesis of this compound from acetaldehyde and phenethyl alcohol, the reaction is: CH₃CHO + 2 (C₆H₅CH₂CH₂OH) → C₁₈H₂₂O₂ + H₂O

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Acetaldehyde | C₂H₄O | 44.05 |

| Phenethyl Alcohol | C₈H₁₀O | 122.16 |

| Total Reactants | 288.37 | |

| This compound | C₁₈H₂₂O₂ | 270.37 |

Using the molecular weights from the table: Percent Atom Economy = (270.37 / (44.05 + 2 * 122.16)) x 100% = (270.37 / 288.37) x 100% ≈ 93.8%

This calculation demonstrates the high theoretical atom economy of this reaction. However, practical waste minimization strategies must also address other sources of waste:

Catalyst Selection and Recovery : As mentioned, using heterogeneous, recyclable catalysts minimizes waste associated with catalyst separation and disposal jchr.org.

Solvent Use : The formation of acetals is a reversible reaction, and the water byproduct must be removed to drive the reaction to completion wikipedia.orglibretexts.org. This is often achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) nih.gov. Strategies to minimize solvent waste include:

Using the minimum amount of solvent necessary.

Selecting solvents that are less toxic and can be easily recycled.

Exploring solvent-free synthesis methods.

Process Optimization : Optimizing reaction parameters such as temperature, pressure, and reaction time can maximize the yield of the desired product and reduce the formation of byproducts, thereby minimizing waste from purification steps.

Waste Valorization : Instead of treating byproducts as waste, opportunities for their utilization should be explored. While the primary byproduct in this synthesis is water, any side-reaction products could potentially be converted into valuable materials.

By integrating these strategies, the industrial production of acetals can be aligned more closely with the goals of sustainability, reducing environmental impact while maintaining economic viability.

Q & A

Q. What established synthetic routes are available for 1,1-Bis(phenethyloxy)ethane, and what factors influence reaction yield?

The compound is synthesized via acetal formation, typically involving phenethyl alcohol and a suitable aldehyde or diol under acidic catalysis. Solvent choice (e.g., toluene or THF), catalyst concentration (e.g., p-toluenesulfonic acid), and temperature control (reflux conditions) significantly impact yield. Purification often involves distillation or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

Q. What solvents are suitable for recrystallizing this compound, and how are they selected?

Ethanol, ethyl acetate, or hexane/acetone mixtures are common. Selection depends on solubility tests at varying temperatures. Slow cooling promotes crystal formation, while polarity matching minimizes impurity co-crystallization .

Advanced Research Questions

Q. How can researchers optimize purity during synthesis to minimize by-products like unreacted phenethyl alcohol?

- Use HPLC monitoring to track reaction progress.

- Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for post-synthesis purification.

- Optimize stoichiometry (excess aldehyde) and catalyst loading to suppress side reactions .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved for derivatives of this compound?

- Perform 2D NMR (COSY, HSQC) to assign coupling interactions and confirm connectivity.

- Compare experimental data with computational predictions using tools like Gaussian (DFT) or SHELX for crystallographic validation (if single crystals are obtainable) .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

- Molecular Dynamics (MD) Simulations : To study flexibility of the ethane backbone and phenethyl rotations.

- Density Functional Theory (DFT) : To calculate thermodynamic stability of conformers and electronic properties .

Q. How can catalytic mechanisms in the synthesis of this compound be investigated using kinetic studies?

- Conduct rate experiments under varying catalyst concentrations and temperatures.

- Use Arrhenius plots to determine activation energy and infer mechanistic steps (e.g., acid-catalyzed nucleophilic substitution) .

Application-Focused Questions

Q. What role does this compound play in pharmaceutical or material science research?

It serves as a building block for:

- Drug delivery systems : Due to its lipophilic ether structure, enhancing membrane permeability.

- Polymer chemistry : As a crosslinker or spacer in dendrimer synthesis .

Q. How does the compound’s stability vary under different storage conditions?

Q. What HPLC parameters are optimal for quantifying this compound in complex mixtures?

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid.

- Detection : UV at 254 nm, with calibration against certified reference standards .

Data Contradiction & Troubleshooting

Q. How to address discrepancies between experimental and theoretical mass spectra for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.